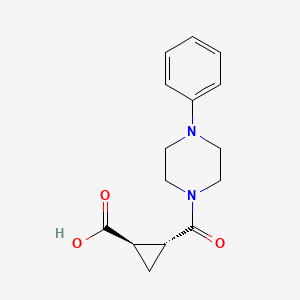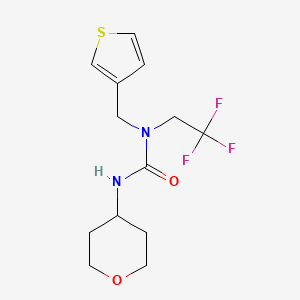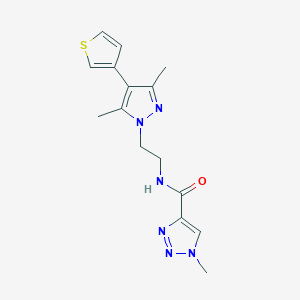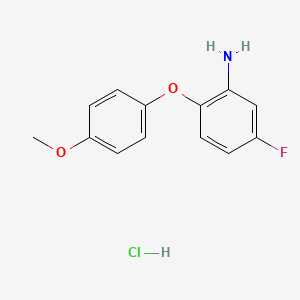![molecular formula C23H16FN3O B2664365 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-25-7](/img/structure/B2664365.png)
8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of quinolinyl-pyrazole . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with cells . These novel heterocycles are designed and synthesized by chemists through new strategies .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . For instance, an antimicrobial pyrazole-tethered quinoline was prepared through an intermediate, which was then treated with hydrazine to yield the novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C17H12FN3O . Its average mass is 293.295 Da and its monoisotopic mass is 293.096436 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinolinyl-pyrazoles are complex and involve multiple steps . For example, the synthesis of an antimicrobial pyrazole-tethered quinoline involved the treatment of an intermediate compound with hydrazine .科学的研究の応用
Antimicrobial Activity
- Fluoroquinolone-like compounds, including derivatives of 8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been studied for their activity against bacterial infections. These compounds have shown efficacy against quinolone-resistant mutants of Escherichia coli and Staphylococcus aureus, suggesting potential as dual-targeting agents in antimicrobial therapy (Oppegard et al., 2010).
Fluorescence and Photophysical Applications
- Quinoline derivatives are recognized for their role as efficient fluorophores. They are used in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
- Studies on 5,8-diaryl quinoxaline derivatives, including this compound, have been conducted to understand their suitability for photoluminescence applications (Mancilha et al., 2006).
Pharmacology and Drug Development
- Some fluoroquinolones, including this compound derivatives, have been explored for their potential in treating bacterial resistance. Studies have focused on how these compounds target DNA topoisomerase, providing insights for developing strategies to avoid bacterial resistance (Zhao et al., 1997).
Molecular Sensors and Imaging
- The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore, closely related to this compound, has been utilized as a building block for fluorescent molecular sensors. These sensors find applications in light-emitting devices and metal ion recognition (Rurack et al., 2002).
Interaction with Proteins and Cell Imaging
- Novel pyrano[3,2-f]quinoline and phenanthroline derivatives, related to this compound, have been synthesized and shown to interact with proteins. They exhibit staining properties to cultured HeLa cells, making them useful in cell imaging applications (Majumdar et al., 2014).
将来の方向性
The study on N-heterocycles like quinolinyl-pyrazoles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
特性
IUPAC Name |
8-fluoro-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-10-8-17(9-11-18)27-23-19-13-16(24)7-12-21(19)25-14-20(23)22(26-27)15-5-3-2-4-6-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPWMVMPFUYMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)


![4-Methylphenyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl sulfone](/img/structure/B2664287.png)
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)


![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)
![3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride](/img/structure/B2664301.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2664302.png)

![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664304.png)
